molecular formula C11H13NO3 B12888502 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid CAS No. 539827-14-0

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B12888502
CAS No.: 539827-14-0
M. Wt: 207.23 g/mol
InChI Key: WNLQICWMXJASTQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a pyrrolidine ring

Preparation Methods

The synthesis of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-chlorobenzoic acid with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

539827-14-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-hydroxy-4-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C11H13NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h3-4,7,13H,1-2,5-6H2,(H,14,15)

InChI Key

WNLQICWMXJASTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

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